

Data Presentation: Endogenous Levels of Maresin 1 and Related Mediators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7(S)-Maresin 1

Cat. No.: B595119

[Get Quote](#)

The following tables summarize the quantitative data for Maresin 1 (MaR1) and its related compounds, including 7(S),14S-diHDHA, in various human and murine tissues and fluids. The concentrations are typically in the picogram (pg) to nanogram (ng) range, highlighting their potency. Quantification is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Endogenous Levels of Maresin 1 and Related Compounds in Human Tissues and Fluids

Tissue/Fluid	Condition	Mediator	Concentration	Reference
Plasma	Healthy Volunteers	Sum of Maresins	Mean values reported, specific concentration not detailed	[1]
Plasma	Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)	Sum of Maresins	Significantly decreased compared to healthy controls	[1]
Nasal Secretions	Healthy Volunteers	Sum of Maresins	Mean values reported, specific concentration not detailed	[1]
Nasal Secretions	CRSwNP	Sum of Maresins	Significantly upregulated compared to healthy controls	[1]
Serum	Healthy	MaR1	$21.2 \pm 7.2 \text{ pg/mL}$	[2]
Serum	Post-menopausal Osteoporosis (PMOP)	MaR1	$124.68 \pm 31.35 \text{ pg/mL}$	[3]
Serum	Osteopenia	MaR1	$140.1 \pm 30.5 \text{ pg/mL}$	[3]
Serum	Healthy (Post-menopausal)	MaR1	$167.4 \pm 24.9 \text{ pg/mL}$	[3]
Lymph Nodes (Axillary)	Healthy	MCTR1	$0.8 \pm 0.2 \text{ pg/mg}$	[4]
Lymph Nodes (Axillary)	Healthy	MCTR2	$0.3 \pm 0.1 \text{ pg/mg}$	[4]

Lymph Nodes (Axillary)	Healthy	MCTR3**	0.5 ± 0.1 pg/mg	[4]
Macrophages (from LAP patients)	Localized Aggressive Periodontitis	MaR1	Reduced levels compared to healthy controls	[2]

*Sum of Maresins includes MaR1, 7S,14S-diHDHA, MaR2, and their metabolites. [1] **Maresin conjugates in tissue regeneration (MCTR) are peptide-lipid conjugates derived from Maresin 1.

Table 2: Endogenous Levels of Maresin 1 and Related Compounds in Murine Tissues and Fluids

Tissue/Fluid	Condition	Mediator	Concentration	Reference
Peritoneal Exudate	E. coli induced peritonitis (4h post-infection)	MaR1	2.2 ± 0.4 pg/lavage	[5]
Lung Homogenate	HCl-induced acute lung injury (24h post-injury)	MaR1	Levels detected, specific concentration not detailed	[6]
Endometrial Cancer Tumor	High-Fat Diet	MaR1	Decreased expression compared to lean diet	[7]

Experimental Protocols

The quantification of **7(S)-Maresin 1** and other specialized pro-resolving mediators from biological matrices is a challenging analytical task due to their low endogenous concentrations and susceptibility to degradation. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Collection and Storage

Proper sample handling is critical to prevent the degradation of lipid mediators.

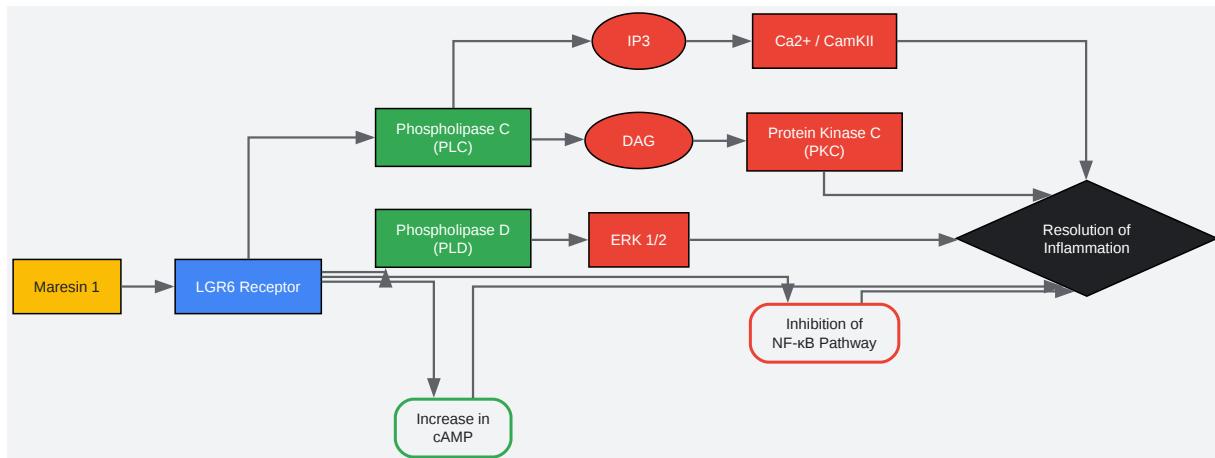
- Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at a low speed to separate plasma. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the plasma.
- Tissues: Harvest tissues immediately and snap-freeze in liquid nitrogen.
- Storage: Store all samples at -80°C until extraction.

Lipid Mediator Extraction

Solid-phase extraction (SPE) is the most common method for extracting and concentrating lipid mediators from biological samples.

- Sample Preparation:
 - Thaw the biological sample (e.g., plasma, tissue homogenate) on ice.
 - Add a solution of deuterated internal standards (e.g., d5-MaR1) to the sample to allow for accurate quantification and to account for sample loss during extraction.
 - Precipitate proteins by adding two volumes of cold methanol.
 - Centrifuge to pellet the precipitated protein.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant from the protein precipitation step onto the SPE cartridge.
 - Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
 - Elute the lipid mediators with methyl formate or a high percentage of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

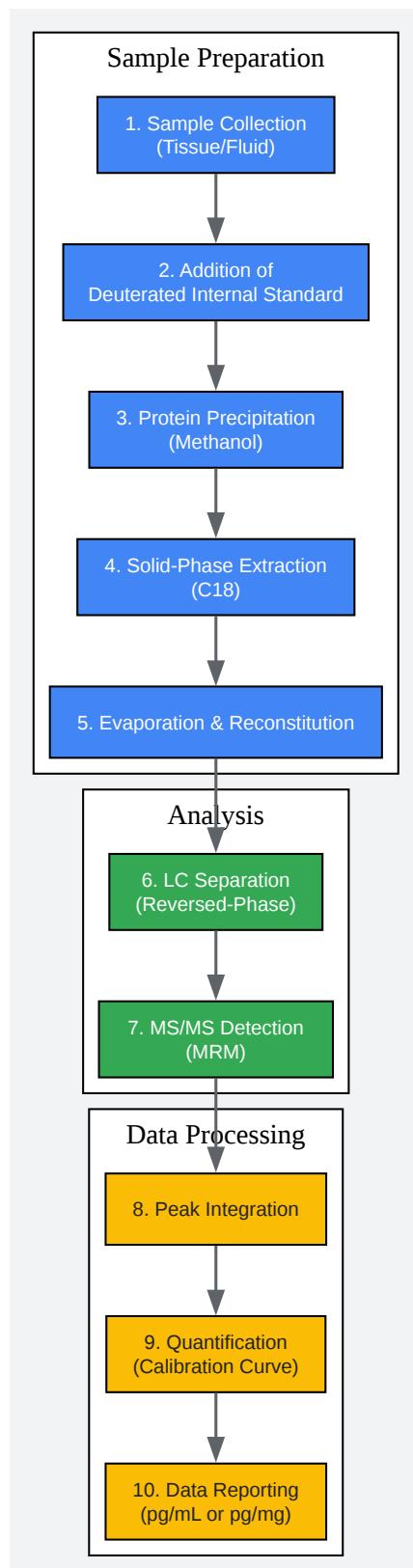

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for the separation of lipid mediators.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a weak acid (e.g., acetic acid or formic acid) is employed to achieve separation.
 - Gradient: A typical gradient starts with a lower organic phase concentration, which is gradually increased to elute the more hydrophobic analytes.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate ions of the lipid mediators.
 - Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode. In MRM, specific precursor-to-product ion transitions for each analyte and internal standard are monitored, providing high selectivity and sensitivity. For **7(S)-Maresin 1**, the precursor ion $[M-H]^-$ is m/z 359.2, and characteristic product ions are monitored for quantification.

Mandatory Visualizations

Signaling Pathways of Maresin 1

Maresin 1 exerts its pro-resolving and anti-inflammatory effects through various signaling pathways. A key receptor for MaR1 is the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6). Activation of LGR6 can trigger multiple downstream signaling cascades.



[Click to download full resolution via product page](#)

Caption: Signaling pathways activated by Maresin 1.

Experimental Workflow for 7(S)-Maresin 1 Quantification

The following diagram illustrates the typical workflow for the quantification of **7(S)-Maresin 1** from biological samples using LC-MS/MS.

[Click to download full resolution via product page](#)

Caption: Workflow for **7(S)-Maresin 1** quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.unc.edu [med.unc.edu]
- To cite this document: BenchChem. [Data Presentation: Endogenous Levels of Maresin 1 and Related Mediators]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b595119#endogenous-levels-of-7-s-maresin-1-in-tissues\]](https://www.benchchem.com/product/b595119#endogenous-levels-of-7-s-maresin-1-in-tissues)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com